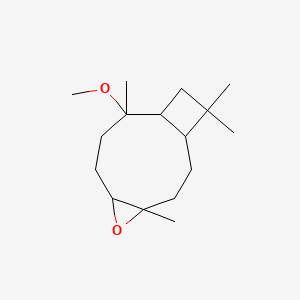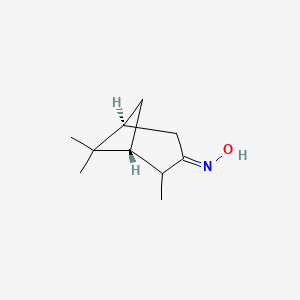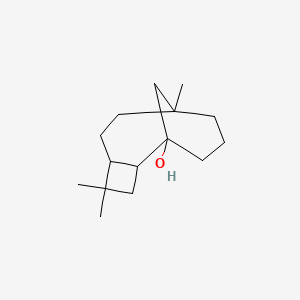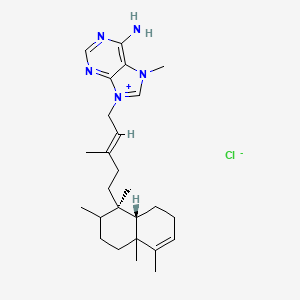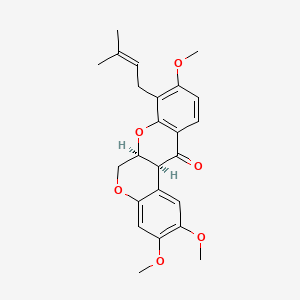
3-AMINO-beta-PINENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-beta-pinene is a derivative of beta-pinene, a monoterpene hydrocarbon commonly found in the essential oils of many plants, particularly coniferous trees Beta-pinene is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the functionalization of beta-pinene. One common method is the amination of beta-pinene using ammonia or amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amino group to the beta-pinene structure.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-beta-pinene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of saturation.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.
Reduction: Saturated amines.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Amino-beta-pinene has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic pinene moiety allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Alpha-pinene: Another isomer of pinene with similar aromatic properties but different chemical reactivity.
Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.
3-Amino-alpha-pinene: An isomer with the amino group attached to the alpha-pinene structure.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties compared to its parent compound, beta-pinene
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h7-9H,1,4-5,11H2,2-3H3;1H |
Clé InChI |
SQSDBXYJKLVZJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC1C(=C)C(C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


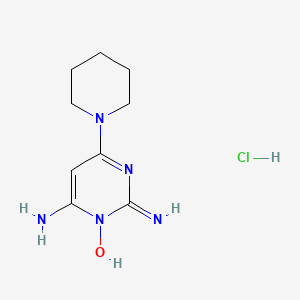
![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)
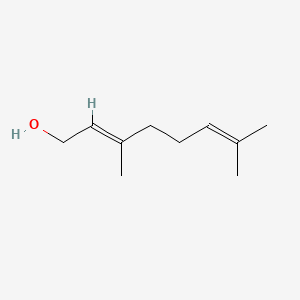
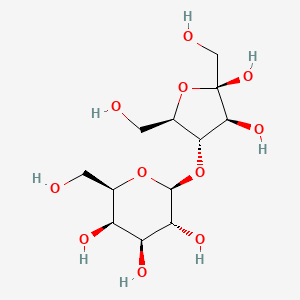
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B10753845.png)
